molecular formula C11H17ClN2 B1592155 2-Chloro-5-heptylpyrimidine CAS No. 221641-56-1

2-Chloro-5-heptylpyrimidine

Cat. No.: B1592155
CAS No.: 221641-56-1
M. Wt: 212.72 g/mol
InChI Key: WWZJDDGZLBCAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-heptylpyrimidine is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-heptylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with hydrobromic acid and methionine in an organic acid solvent under reflux conditions . The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar chlorination reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-heptylpyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, methionine, and organic solvents such as acetic acid . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom can lead to the formation of various functionalized pyrimidine derivatives .

Scientific Research Applications

2-Chloro-5-heptylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-heptylpyrimidine include other chlorinated pyrimidine derivatives such as 2-chloro-5-methoxypyrimidine and 2-chloro-5-chloromethylpyridine .

Uniqueness

What sets this compound apart from these similar compounds is its unique heptyl side chain, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-heptylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-2-3-4-5-6-7-10-8-13-11(12)14-9-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZJDDGZLBCAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616639
Record name 2-Chloro-5-heptylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221641-56-1
Record name 2-Chloro-5-heptylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-heptylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-heptylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-heptylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-heptylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-heptylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-heptylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.